molecular formula C31H42N4O5 B1669337 CUR 61414 CAS No. 334998-36-6

CUR 61414

Katalognummer: B1669337
CAS-Nummer: 334998-36-6
Molekulargewicht: 550.7 g/mol
InChI-Schlüssel: WPHXYKUPFJRJDK-AHWVRZQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“CUR 61414” is a complex organic compound that features multiple functional groups, including a benzo[d][1,3]dioxole moiety, a piperazine ring, and a pyrrolidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “CUR 61414” involves multiple steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the Piperazine Ring: Piperazine can be synthesized from ethylenediamine and diethylene glycol.

    Construction of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the reaction of an appropriate amine with a ketone or aldehyde.

    Coupling Reactions: The benzo[d][1,3]dioxole moiety, piperazine ring, and pyrrolidine ring are coupled together using peptide coupling reagents such as EDCI or DCC.

    Final Modifications: The final product is obtained by introducing the 3-methoxybenzyl and 3,3-dimethylbutanamide groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the compound.

    Substitution: Nucleophilic substitution reactions can take place at the piperazine and pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d][1,3]dioxole moiety could yield a quinone derivative, while reduction of the carbonyl groups could produce alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound could be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs. Its structural features suggest potential activity as an enzyme inhibitor or receptor modulator.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of “CUR 61414” would depend on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: The compound could inhibit enzymes by binding to their active sites.

    Receptor Modulation: It could modulate receptor activity by binding to receptor sites and altering their conformation.

    Signal Transduction Pathways: The compound could affect signal transduction pathways by interacting with key proteins involved in these pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    CUR 61414: is similar to other compounds containing benzo[d][1,3]dioxole, piperazine, and pyrrolidine moieties.

    This compound: can be compared to other enzyme inhibitors or receptor modulators with similar structural features.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer unique biological activity and selectivity for certain targets.

Biologische Aktivität

CUR 61414 is a small-molecule inhibitor targeting the Hedgehog (Hh) signaling pathway, which plays a crucial role in various cancers, including basal cell carcinoma (BCC). This compound has been extensively studied for its biological activity, particularly in inhibiting tumor growth and modulating cellular responses associated with Hh signaling.

This compound functions by inhibiting the Smoothened (SMO) protein, a key component of the Hh signaling pathway. By blocking this pathway, this compound can effectively reduce the proliferation of cancer cells that rely on Hh signaling for growth and survival. Research indicates that this compound is particularly effective in models with mutations in the Patched-1 (PTCH1) gene, which are common in BCC cases .

In Vitro and In Vivo Efficacy

  • Murine Models : In studies using mice, this compound demonstrated significant efficacy in reducing tumor size and inhibiting Hh signaling. For instance, topical application of this compound led to a reduction in Gli1 mRNA levels by approximately 60-65% in BCC tumor models after repeated treatments .
  • Histological Analysis : Histological examinations revealed that this compound not only reduced tumor size but also induced necrosis and differentiation in tumor cells. Cysts developed in treated tumors, indicating a shift towards differentiation rather than proliferation .

Table 1: Summary of Efficacy in Murine Studies

Study TypeTreatment DurationGli1 mRNA ReductionTumor Size ReductionNotes
Topical Application21 days~60-65%~60%Significant tumor regression observed
Histological Analysis30 daysN/AN/AInduction of cyst formation

Clinical Trials

A Phase I clinical trial evaluated the safety and tolerability of this compound in patients with superficial or nodular BCC. The trial included multiple doses (0.09%, 0.35%, 1.1%, and 3.1%) applied topically over a period of up to 28 days. Although no serious adverse events were reported, the clinical efficacy was limited, with no complete clearance of tumors observed; however, some patients did achieve histopathologic clearance .

Table 2: Clinical Trial Overview

Dose (%)Duration (days)Patients EnrolledComplete Clearance (%)Histopathologic Clearance (%)
0.09Up to 28N = 4202
0.35Up to 28N = 4201
1.1Up to 28N = 420N/A
3.1Up to 28N = 420N/A

Case Studies

In one notable case study involving eight patients with biopsy-confirmed nodular BCCs treated with this compound, two patients achieved histopathologic clearance after treatment with different concentrations of the compound . These findings highlight the potential for this compound as a therapeutic option, albeit with variable efficacy.

Eigenschaften

IUPAC Name

N-[(3S,5S)-1-(1,3-benzodioxol-5-ylmethyl)-5-(piperazine-1-carbonyl)pyrrolidin-3-yl]-N-[(3-methoxyphenyl)methyl]-3,3-dimethylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H42N4O5/c1-31(2,3)17-29(36)35(19-22-6-5-7-25(14-22)38-4)24-16-26(30(37)33-12-10-32-11-13-33)34(20-24)18-23-8-9-27-28(15-23)40-21-39-27/h5-9,14-15,24,26,32H,10-13,16-21H2,1-4H3/t24-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPHXYKUPFJRJDK-AHWVRZQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)N(CC1=CC(=CC=C1)OC)C2CC(N(C2)CC3=CC4=C(C=C3)OCO4)C(=O)N5CCNCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)CC(=O)N(CC1=CC(=CC=C1)OC)[C@H]2C[C@H](N(C2)CC3=CC4=C(C=C3)OCO4)C(=O)N5CCNCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H42N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00439139
Record name N-[(3S,5S)-1-(1,3-benzodioxol-5-ylmethyl)-5-(piperazine-1-carbonyl)pyrrolidin-3-yl]-N-[(3-methoxyphenyl)methyl]-3,3-dimethylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

550.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

334998-36-6
Record name CUR 61414
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0334998366
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(3S,5S)-1-(1,3-benzodioxol-5-ylmethyl)-5-(piperazine-1-carbonyl)pyrrolidin-3-yl]-N-[(3-methoxyphenyl)methyl]-3,3-dimethylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 334998-36-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CUR-61414
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/809U4O7OQO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CUR 61414
Reactant of Route 2
Reactant of Route 2
CUR 61414
Reactant of Route 3
Reactant of Route 3
CUR 61414
Reactant of Route 4
Reactant of Route 4
CUR 61414
Reactant of Route 5
Reactant of Route 5
CUR 61414
Reactant of Route 6
CUR 61414

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.